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Compound of Interest

Compound Name: Cevimeline

Cat. No.: B10761663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
metabolism of cevimeline, a muscarinic acetylcholine receptor agonist, in key preclinical
animal models. The data and methodologies summarized herein are essential for
understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this
compound, which is critical for the design and interpretation of non-clinical safety and efficacy
studies.

Pharmacokinetics of Cevimeline

Cevimeline is rapidly absorbed following oral administration in animal models, with peak
plasma concentrations generally observed within one hour.[1] The compound exhibits notable
species differences in bioavailability and metabolic profiles.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of cevimeline in rats and
dogs, the most commonly studied preclinical species.

Table 1: Oral Pharmacokinetic Parameters of Cevimeline in Rats
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Parameter Male Rats Female Rats Reference
Tmax (h) <1 <1 [1]
t1/2 (h) 04-1.1 04-1.1 [1]
Bioavailability (%) ~50 ~50 [1]

A sex difference in the
) overall
Key Observation o
pharmacokinetics was

observed in rats.[1]

Table 2: Oral Pharmacokinetic Parameters of Cevimeline in Dogs

Parameter Value Reference
Tmax (h) <1 [1]
t1/2 (h) 04-1.1 [1]
Bioavailability (%) ~30 [1]

No significant sex difference in
Key Observation pharmacokinetics was

observed in dogs.[1]

Following oral dosing in rats and dogs, 14C-labeled cevimeline was rapidly and almost
completely absorbed.[2] The elimination half-life was estimated to be between one and two
hours.[2]

Metabolism of Cevimeline

Cevimeline is extensively metabolized in the liver, primarily through oxidation and
glucuronidation pathways.[1][2][3] The primary routes of metabolism involve S-oxidation and N-
oxidation of the cevimeline molecule.[1] Significant species differences exist in the metabolic
profile.[1]

Metabolic Pathways and Metabolites
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In rats, major metabolites found in plasma include both S-oxidized and N-oxidized forms.[1] In
contrast, dogs primarily produce N-oxidized metabolites.[1] In all species studied (rats, dogs,
and humans), clearance is almost entirely via urine.[2]

The main metabolites identified are:

Cevimeline cis-sulfoxide[3]

Cevimeline trans-sulfoxide[3]

Cevimeline N-oxide[3]

Glucuronic acid conjugate of cevimeline[3]

Glucuronic acid conjugate of cevimeline trans-sulfoxide[3]

The sulfoxidation is mediated by cytochrome P450 (CYP) enzymes, specifically CYP2D and
CYP3An rat liver microsomes.[1] The N-oxidation is mediated by flavin-containing
monooxygenase (FMO).[1]
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Caption: Metabolic pathway of Cevimeline in animal models.

Experimental Protocols

The characterization of cevimeline's pharmacokinetic and metabolic profile relies on

standardized in vivo and in vitro experimental designs.

In Vivo Pharmacokinetic Studies

A typical in vivo PK study involves the administration of cevimeline to animal models followed

by serial blood sampling to determine the drug concentration over time.

Experimental Protocol: Oral PK Study in Rats

Animal Model: Male and female Wistar or Sprague-Dawley rats are commonly used.[1][2]

Housing and Acclimation: Animals are housed in controlled environments and acclimated
prior to the study.

Dosing:

o Cevimeline hydrochloride is dissolved in a suitable vehicle, such as water or saline.[2]

o The drug is administered once via oral gavage (intragastric tube).[2]

Sample Collection:

o Blood samples are collected from the tail vein or other appropriate site at predetermined
time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

o Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.

Sample Analysis:

o Plasma concentrations of cevimeline and its major metabolites are determined using a
validated analytical method, typically liquid chromatography-mass spectrometry (LC/MS).

[1]

Data Analysis:
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o Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the
plasma concentration-time data using non-compartmental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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